Hepatoprotective Differentiation: Monoammonium Glycyrrhizinate Trihydrate Versus Diammonium Glycyrrhizinate and Magnesium Isoglycyrrhizinate
A 2025 cellular metabolomics study directly compared monoammonium glycyrrhizinate (MONO), diammonium glycyrrhizinate (DIAM), and magnesium isoglycyrrhizinate (MAGN) in normal human liver LO2 cells using UPLC-TOF-MS/MSe. The findings demonstrated that both DIAM and MAGN exhibit superior bioavailability and hepatoprotective profiles compared to MONO [1]. Critically, the three compounds exhibited distinct metabolic pathway modulation: MAGN augmented antioxidant components favoring application in drug-induced liver injury (DILI), whereas DIAM was identified as more suitable for non-alcoholic fatty liver disease (NAFLD) and viral hepatitis [2]. This head-to-head comparison establishes that MONO (the monoammonium trihydrate form) possesses a differentiated hepatoprotective scope that is not redundant with its diammonium analog or magnesium isoglycyrrhizinate, enabling etiology-specific formulation selection.
| Evidence Dimension | Hepatoprotective scope and metabolic pathway modulation |
|---|---|
| Target Compound Data | MONO: Established liver-protective efficacy, but inferior bioavailability and hepatoprotective profile compared to DIAM and MAGN; serves as baseline comparator for monoammonium form |
| Comparator Or Baseline | DIAM: Superior bioavailability and hepatoprotective profile vs MONO; optimal for NAFLD and viral hepatitis. MAGN: Augments antioxidant components; optimal for DILI |
| Quantified Difference | DIAM and MAGN both demonstrate superior bioavailability and hepatoprotective profiles compared to MONO (magnitude not numerically quantified in study; differentiation is qualitative pathway-level) |
| Conditions | Normal human liver LO2 cells; UPLC-TOF-MS/MSe metabolomics platform; pharmacokinetic and cellular potency assessment |
Why This Matters
This direct comparator study provides the first cellular-level differentiation of three clinically used glycyrrhizinate salts, enabling disease-indication-matched procurement—MONO is not interchangeable with DIAM or MAGN for targeted liver disease applications.
- [1] Zhang Y, et al. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate. Metabolites. 2025;15(4):263. doi:10.3390/metabo15040263 View Source
- [2] Zhang Y, et al. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate. Metabolites. 2025;15(4):263. doi:10.3390/metabo15040263 View Source
